molecular formula C9H7BrN2O2S B1291531 Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate CAS No. 171874-59-2

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate

Cat. No.: B1291531
CAS No.: 171874-59-2
M. Wt: 287.14 g/mol
InChI Key: YFSUAMFRUMAKQD-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate (CAS 171874-59-2) is a versatile benzothiazole derivative highly valued in medicinal chemistry as a multifunctional building block for designing novel bioactive compounds. The benzothiazole core is a privileged scaffold in drug discovery, present in many compounds with a broad spectrum of reported pharmacological activities, including antibacterial, antifungal, and anticancer properties . The presence of three distinct functional groups—a 2-amino group, a 6-bromo substituent, and a 4-carboxylate ester—on the bicyclic structure allows for efficient and sequential derivatization, enabling researchers to thoroughly explore the surrounding chemical space and optimize interactions with biological targets . This compound is particularly significant in the search for new therapeutic agents. Research into similar 2-aminothiazole-4-carboxylate derivatives has identified potent inhibitors against Mycobacterium tuberculosis H37Rv, demonstrating exceptional activity that surpasses established drugs like isoniazid in preclinical studies . The bromine atom at the 6-position offers a specific handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse aromatic and aliphatic groups to fine-tune the molecule's properties . Additionally, the 2-amino group can be readily acylated or sulfonated to create amide or sulfonamide derivatives, expanding the library of accessible analogues for structure-activity relationship (SAR) studies . The ester group can also be hydrolyzed to the corresponding carboxylic acid or used in further transformations. As a result, this compound serves as a critical intermediate for synthetic chemists and biologists working to develop the next generation of urgently needed anti-infective and anticancer therapies . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUAMFRUMAKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

One of the primary methods for synthesizing this compound involves a cyclization reaction using methyl 4-aminobenzoate and potassium thiocyanate as starting materials. The general procedure is as follows:

  • Reagents :

    • Methyl 4-aminobenzoate
    • Potassium thiocyanate
    • Bromine
    • Acetic acid
  • Procedure :

    • Dissolve methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
    • Stir the mixture at room temperature for approximately 45 minutes.
    • Cool the reaction mixture to 10 °C and add bromine (2 equivalents) dissolved in acetic acid dropwise.
    • Stir at room temperature overnight.
    • Neutralize the reaction mixture with a 25% ammonia solution to achieve a pH of approximately 8.
    • Isolate the product through filtration and wash with water.
  • Yield : The yield of this compound can vary, but typical yields range from 65% to 85% depending on reaction conditions and purification methods used.

Alternative Synthesis via Hydroxy Substitution

Another method involves synthesizing hydroxy-substituted derivatives first, which can then be converted into this compound through further modifications:

  • Reagents :

    • Methyl p-aminobenzoate
    • Potassium thiocyanate
    • Bromine
    • Hydroxy groups for substitution
  • Procedure :

    • Similar to the cyclization method, but includes steps for protecting groups during hydroxy substitution.
    • After forming the hydroxy-substituted intermediates, selective derivatization can be performed to obtain the desired product.
  • Yield : This method has shown promising results with yields exceeding 80% for certain derivatives, indicating its efficiency for producing various substituted benzo[d]thiazoles.

Comparison of Methods

The following table summarizes the key differences between the two primary synthesis methods:

Method Key Steps Typical Yield Advantages
Cyclization Reaction Direct formation from aminobenzoate 65%-85% Simplicity and direct approach
Hydroxy Substitution Intermediate formation followed by derivatization >80% Versatility in obtaining derivatives

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Benzothiazole derivatives, including methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, have been investigated for their potential anticancer properties. Research indicates that modifications in the thiazole ring can enhance the efficacy against various cancer cell lines. For instance, compounds with specific substitutions have shown improved activity against breast cancer cells compared to standard treatments like 5-fluorouracil .

1.2 Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance antibacterial potency.

1.3 Anticonvulsant Effects

Research has highlighted the anticonvulsant potential of thiazole-based compounds. For example, derivatives similar to this compound were tested in various seizure models, showing significant protective effects at lower doses than conventional anticonvulsants . This indicates a potential for developing new treatments for epilepsy.

Synthesis and Structural Modifications

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole precursors. A common method includes the cyclization of appropriate aromatic amines with thioketones or isothiocyanates under acidic conditions . The introduction of bromine at specific positions is crucial for enhancing biological activity.

2.2 Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the benzothiazole ring significantly influence biological activity. For instance, the presence of halogens (like bromine) and functional groups (such as carboxylates) can enhance lipophilicity and receptor binding affinity, thereby improving efficacy against target diseases .

Case Studies

Study Application Findings
Sayed et al. (2019)AnticancerIdentified potent analogues with IC50 values lower than standard drugs against breast cancer cell lines .
Recent Synthesis ReviewAntimicrobialHighlighted novel benzothiazole derivatives with significant activity against resistant bacterial strains .
Anticonvulsant ResearchNeurologyDemonstrated effective seizure protection in animal models with lower doses than existing medications .

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit topoisomerase enzymes, resulting in DNA double-strand breaks and cell death . Additionally, the amino and bromine groups allow for interactions with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate with four structurally analogous compounds:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 171874-59-2 NH₂ (2), Br (6), COOCH₃ (4) C₉H₇BrN₂O₂S 287.13 High polarity; bromine enhances reactivity
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate 1190320-44-5 Cl (2), CH₃ (4), COOCH₃ (6) C₁₀H₈ClNO₂S 241.69 Density: 1.402 g/cm³; Boiling point: ~350°C
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate 1427425-98-6 NH₂ (2), Cl (4), COOCH₃ (6) C₉H₇ClN₂O₂S 242.68 Soluble in DMSO; stored at RT
Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate 1936059-79-8 Br (2), CH₃ (4), COOCH₃ (6) C₁₀H₈BrNO₂S 298.15 Structural similarity score: 0.97
2-Bromobenzo[d]thiazole-4-carboxylic acid 1440526-47-5 Br (2), COOH (4) C₈H₄BrNO₂S 259.09 Free carboxylic acid; higher acidity

Key Observations :

  • Bromine vs. Chlorine : Bromine substitution (as in the target compound) increases molecular weight and polarizability compared to chlorine analogs (e.g., CAS 1427425-98-6) .
  • Positional Effects : Moving the ester group from position 4 to 6 (e.g., CAS 1190320-44-5) alters steric and electronic properties, impacting solubility and reactivity .

Biological Activity

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core , where a benzene ring is fused with a thiazole ring containing sulfur and nitrogen. The compound's structure includes:

  • Amino group (NH2) at the 2nd position,
  • Bromine atom (Br) at the 6th position,
  • Methyl ester group (COOCH3) at the 4th position.

This unique combination of functional groups enhances its reactivity and biological activity compared to similar compounds.

The biological activities of this compound are attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Cell Signaling Modulation : It influences key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and apoptosis. This modulation suggests potential applications in cancer therapy .

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that thiazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent anticancer properties .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial and antifungal effects, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives can provide neuroprotection, which could be beneficial in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other thiazole derivatives is essential:

Compound NameKey FeaturesBiological Activity
Methyl 2-bromobenzo[d]thiazole-4-carboxylateLacks amino groupLimited interactions with biological targets
2-Aminothiazole-4-carboxylateContains amino groupExhibits antimicrobial activity
This compoundUnique combination of bromine and amino groupsSignificant anticancer and antimicrobial activities

This table illustrates how the presence of both an amino group and a bromine atom enhances the reactivity and potential biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating that this compound significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : In vitro tests showed that this compound exhibited potent activity against bacterial strains, suggesting its potential as a new antibiotic agent .
  • Neuroprotective Studies : Preliminary research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves multi-step synthesis starting from halogenated benzo[d]thiazole precursors. For example, bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) under radical initiation. The methyl carboxylate group is typically introduced via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). Reaction optimization may include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during bromination .
  • Temperature control : Refluxing in ethanol with glacial acetic acid (as in analogous thiazole syntheses) improves cyclization efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from byproducts like dehalogenated analogs .

Basic: How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The bromine substituent induces deshielding in adjacent protons, with characteristic splitting patterns. For example, the aromatic proton at the 5-position may appear as a doublet (δ ~7.2–7.5 ppm) due to coupling with the bromine atom. The methyl ester group typically resonates at δ ~3.8–4.0 ppm .
  • HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (C₉H₈BrN₂O₂S: ~307.94 g/mol). Isotopic peaks for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirm its presence .
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹) and amino group (N-H, ~3300–3500 cm⁻¹) validate functional groups .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., electrophilic substitution at the 6-position) with experimental outcomes. Discrepancies may arise from solvent effects or transition-state stabilization not modeled in silico .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanistic steps, such as bromination vs. oxidation pathways .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural data to validate computational geometries .

Advanced: What are the common impurities or byproducts formed during synthesis, and how can they be identified and mitigated?

Methodological Answer:

  • Byproducts :
    • Debrominated analogs : Due to incomplete bromination or reductive elimination.
    • Ester hydrolysis products : From residual moisture during synthesis (e.g., free carboxylic acid forms).
  • Identification :
    • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. HRMS confirms molecular weights .
    • TLC monitoring : Visualize intermediates using iodine staining or UV-active plates .
  • Mitigation :
    • Anhydrous conditions : Employ molecular sieves or dry solvents during esterification .
    • Excess brominating agents : Ensure complete substitution using NBS in DMF under inert atmosphere .

Advanced: How does the bromine substituent influence the electronic properties and reactivity of the benzo[d]thiazole core?

Methodological Answer:

  • Electron-Withdrawing Effect : Bromine reduces electron density at the 6-position, directing electrophilic attacks to the 4- or 2-positions. This is confirmed by Hammett σₚ values (σₚ for Br ≈ +0.23) .
  • Impact on Reactivity :
    • Nucleophilic Aromatic Substitution (NAS) : The 6-bromo group facilitates displacement by amines or thiols under basic conditions .
    • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible using Pd catalysts (e.g., Pd(PPh₃)₄) .

Advanced: What methodologies are recommended for studying this compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • In vitro Assays :
    • HDAC Inhibition : Screen against histone deacetylase isoforms (e.g., HDAC6) using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC). IC₅₀ values are determined via dose-response curves .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
  • ADMET Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

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